molecular formula C₁₂H₉D₃N₄O₄S B1141103 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea CAS No. 1216908-63-2

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea

Cat. No.: B1141103
CAS No.: 1216908-63-2
M. Wt: 311.33
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of GSK-3β and its effects on various chemical processes.

    Biology: The compound is used to investigate the role of GSK-3β in cellular processes such as cell differentiation, proliferation, and apoptosis.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.

Comparison with Similar Compounds

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea is unique due to its labeled structure, which allows for precise tracking and analysis in research studies. Similar compounds include:

Properties

IUPAC Name

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMHJKFIIIULI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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